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Compound of Interest

Compound Name: Ethyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-ethyl 4-chloro-3-hydroxybutanoate is a versatile chiral building block of significant

interest in the pharmaceutical industry. Its utility as a precursor for the synthesis of bioactive

molecules, including L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB), necessitates

a thorough understanding of its structural characteristics. This technical guide provides an in-

depth analysis of the structure of (R)-ethyl 4-chloro-3-hydroxybutanoate, complete with

quantitative data, detailed experimental protocols, and relevant biological pathway

visualizations.

Physicochemical and Spectroscopic Data
The structural integrity and purity of (R)-ethyl 4-chloro-3-hydroxybutanoate are confirmed

through a combination of physicochemical measurements and spectroscopic analysis. The

following tables summarize the key quantitative data for this compound.
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Physicochemical Properties Value

Molecular Formula C₆H₁₁ClO₃[1]

Molecular Weight 166.60 g/mol [1]

CAS Number 90866-33-4

Appearance Colorless to pale yellow liquid[2]

Density 1.19 g/mL at 25 °C

Boiling Point 93-95 °C at 5 mmHg

Refractive Index (n20/D) 1.453

Optical Rotation ([α]23/D) +14° (neat)

¹H NMR

Spectral Data

(400 MHz,

CDCl₃)

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

Protons 4.30-4.28 m CH(OH)

4.18 q 7.2 OCH₂CH₃

3.61-3.60 m CH₂Cl

3.01 s OH

2.66-2.57 m CH₂COO

1.29-1.24 m OCH₂CH₃
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¹³C NMR Spectral Data (126

MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

Carbon Atom 171.76 C=O

67.93 CH(OH)

60.98 OCH₂CH₃

48.12 CH₂Cl

38.51 CH₂COO

14.07 OCH₂CH₃

Mass Spectrometry Data m/z Assignment

High-Resolution MS (ESI) 167.2 [M+H]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural

characterization of (R)-ethyl 4-chloro-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the molecule.

Methodology:

Sample Preparation: A sample of approximately 5-10 mg of (R)-ethyl 4-chloro-3-
hydroxybutanoate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

¹H NMR Acquisition:
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A standard proton experiment is run with a spectral width of approximately 16 ppm.

A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-

noise ratio.

The relaxation delay is set to 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled carbon experiment is performed with a spectral width of approximately

220 ppm.

A larger number of scans (typically 1024 or more) are required due to the lower natural

abundance of ¹³C.

The relaxation delay is set to 2-5 seconds.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

Sample Preparation: A dilute solution of (R)-ethyl 4-chloro-3-hydroxybutanoate is

prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Analysis:

The sample solution is introduced into the ESI source via direct infusion or after separation

by liquid chromatography.
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The mass spectrometer is operated in positive ion mode to detect the protonated molecule

[M+H]⁺.

Data is acquired over a mass range that includes the expected molecular ion.

Data Analysis: The accurate mass of the molecular ion is determined and used to calculate

the elemental composition.

Biological Significance and Associated Pathways
(R)-ethyl 4-chloro-3-hydroxybutanoate is a crucial chiral precursor for the synthesis of L-

carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). While the molecule itself is not

directly involved in signaling pathways, its derivatives play significant roles in metabolic and

neurological processes.

L-Carnitine and Fatty Acid Metabolism
L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the

mitochondrial matrix for β-oxidation and subsequent energy production.
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Caption: L-Carnitine's role in fatty acid transport for beta-oxidation.

GABOB and the GABAergic System
(R)-4-amino-3-hydroxybutyric acid (GABOB) is a GABA analogue and can modulate the

GABAergic system, which is the primary inhibitory neurotransmitter system in the central

nervous system. It can interact with GABA receptors, influencing neuronal excitability.
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Caption: GABOB's interaction with the GABAergic signaling pathway.

Synthesis Workflow
The primary route to (R)-ethyl 4-chloro-3-hydroxybutanoate is through the asymmetric

reduction of ethyl 4-chloro-3-oxobutanoate. Biocatalytic methods are often preferred for their

high enantioselectivity.

Start Ethyl 4-chloro-3-oxobutanoate Asymmetric Reduction
(Biocatalyst/Enzyme) (R)-ethyl 4-chloro-3-hydroxybutanoate Purification

(e.g., Chromatography)
Structural Analysis

(NMR, MS, Polarimetry) Pure (R)-isomer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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